molecular formula C9H8ClN3 B1405798 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 1355334-50-7

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B1405798
CAS No.: 1355334-50-7
M. Wt: 193.63 g/mol
InChI Key: WZMTWZSRVXQOHT-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H8ClN3. It is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrole ring at the 2-position.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of this compound on cell signaling pathways, such as the MAPK/ERK pathway, can lead to alterations in gene expression and cellular metabolism. These changes can result in reduced cell viability and increased sensitivity to other therapeutic agents. Furthermore, the compound’s impact on gene expression may involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and proteins. By binding to the active site of cyclin-dependent kinases, the compound inhibits their activity, leading to cell cycle arrest . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme. Additionally, the compound may exert its effects through enzyme activation or inhibition, depending on the specific target. Changes in gene expression induced by this compound can further modulate cellular functions, contributing to its overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro experiments. Its degradation products may also exhibit biological activity, potentially complicating the interpretation of experimental results. Long-term exposure to this compound in in vivo studies has demonstrated sustained effects on cellular processes, including persistent cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity while effectively inhibiting target enzymes and proteins . Higher doses can lead to toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm to the organism. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound may alter metabolic flux and metabolite levels, further modulating cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. The compound may be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters. Additionally, binding to intracellular proteins can modulate the distribution of this compound within specific cellular compartments, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can facilitate interactions with nuclear proteins and influence gene expression. Similarly, accumulation in the mitochondria can impact mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated to reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed

Major Products Formed

    Substitution: Formation of 4-amino-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine.

    Oxidation: Formation of pyrrole-2,3-diones.

    Reduction: Formation of pyrrolidines.

    Coupling: Formation of biaryl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesIts unique structure makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMTWZSRVXQOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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